N-(3-ethynylphenyl)cyclobutanecarboxamide
Overview
Description
N-(3-ethynylphenyl)cyclobutanecarboxamide: is a chemical compound with potential applications in various fields, including medicinal chemistry and materials science. Its unique structure, featuring an ethynyl group attached to a phenyl ring and a cyclobutanecarboxamide moiety, makes it an interesting subject for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-ethynylphenyl)cyclobutanecarboxamide typically involves the following steps:
Formation of the Ethynylphenyl Intermediate: This step involves the introduction of an ethynyl group to a phenyl ring through a Sonogashira coupling reaction. The reaction conditions usually include a palladium catalyst, copper iodide as a co-catalyst, and an amine base in an inert atmosphere.
Cyclobutanecarboxamide Formation: The ethynylphenyl intermediate is then reacted with cyclobutanecarboxylic acid or its derivatives to form the final product. This step may involve the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to facilitate the amide bond formation.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(3-ethynylphenyl)cyclobutanecarboxamide can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The amide group can be reduced to form amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or borane (BH₃) in ether solvents.
Substitution: Electrophiles such as halogens (Br₂, Cl₂) or nitrating agents (HNO₃) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or nitrated derivatives of the phenyl ring.
Scientific Research Applications
N-(3-ethynylphenyl)cyclobutanecarboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent, particularly in the treatment of glioblastoma.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or mechanical properties.
Biological Research: It is used as a tool compound to study various biological pathways and molecular interactions.
Industrial Applications: It may be used in the synthesis of advanced polymers or as a precursor for other functionalized compounds.
Mechanism of Action
The mechanism of action of N-(3-ethynylphenyl)cyclobutanecarboxamide involves its interaction with specific molecular targets. In the context of cancer research, it may inhibit key enzymes or signaling pathways involved in cell proliferation and survival. The ethynyl group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of their activity.
Comparison with Similar Compounds
N-(3-ethynylphenyl)cyclobutanecarboxamide can be compared with other similar compounds, such as:
N-(3-ethynylphenyl)cyclopropanecarboxamide: Similar structure but with a cyclopropane ring instead of a cyclobutane ring.
N-(3-ethynylphenyl)cyclopentanecarboxamide: Similar structure but with a cyclopentane ring instead of a cyclobutane ring.
N-(3-ethynylphenyl)benzamide: Similar structure but with a benzamide moiety instead of a cyclobutanecarboxamide moiety.
The uniqueness of this compound lies in its cyclobutane ring, which imparts distinct steric and electronic properties compared to its analogs.
Properties
IUPAC Name |
N-(3-ethynylphenyl)cyclobutanecarboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c1-2-10-5-3-8-12(9-10)14-13(15)11-6-4-7-11/h1,3,5,8-9,11H,4,6-7H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQLPGGPGSNVGGR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=CC=C1)NC(=O)C2CCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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